molecular formula C19H19BrN4O2S B2591759 2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 1797307-15-3

2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No. B2591759
CAS RN: 1797307-15-3
M. Wt: 447.35
InChI Key: YYXOHPANNOUODT-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19BrN4O2S and its molecular weight is 447.35. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

A significant area of research involving similar compounds focuses on their synthesis and potential as intermediates for developing novel chemical entities. For instance, the synthesis of complex pyrazole and pyridine derivatives, which share structural similarities with the compound , has been extensively studied. These compounds serve as crucial intermediates in creating targeted molecules with specific biological activities, such as insecticides or pharmaceutical drugs. The methodology often involves multiple steps, including nucleophilic substitution reactions, cyclization, and bromination, to achieve the desired chemical structures (Ji Ya-fei, 2009).

Biological Evaluation for Therapeutic Potential

Research on compounds with the benzenesulfonamide moiety often includes evaluating their biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. For example, pyrazolyl benzenesulfonamide derivatives have been synthesized and tested for their anti-inflammatory and antimicrobial activities. These studies reveal that certain derivatives can surpass the efficacy of standard drugs like indomethacin in bioassays, indicating their potential as therapeutic agents with improved safety profiles (A. Bekhit et al., 2008).

properties

IUPAC Name

2-bromo-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O2S/c20-15-5-1-2-7-19(15)27(25,26)22-11-12-24-18(14-8-9-14)13-17(23-24)16-6-3-4-10-21-16/h1-7,10,13-14,22H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXOHPANNOUODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC=C3Br)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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